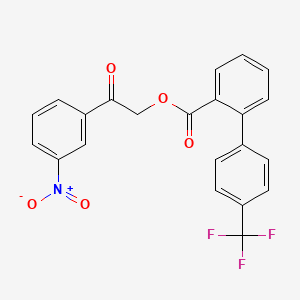amino}benzamide](/img/structure/B5242921.png)
4-{[(4-Chlorophenyl)sulfonyl](methyl)amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(4-Chlorophenyl)sulfonylamino}benzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a benzamide structure, with a chlorophenyl group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(4-Chlorophenyl)sulfonylamino}benzamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with methylamine, followed by the coupling of the resulting intermediate with benzamide. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-{(4-Chlorophenyl)sulfonylamino}benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
Scientific Research Applications
4-{(4-Chlorophenyl)sulfonylamino}benzamide has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Cancer Research: The compound has shown potential in inhibiting the growth of various cancer cells, including prostate, breast, and lung cancer cells.
Anti-inflammatory Effects: It has been studied for its ability to inhibit the production of inflammatory mediators, making it a potential candidate for treating inflammatory diseases such as arthritis and asthma.
Cardiovascular Diseases: Research has indicated that the compound can reduce atherosclerosis by inhibiting leukotriene biosynthesis, which is a key factor in the development of cardiovascular diseases.
Mechanism of Action
The mechanism of action of 4-{(4-Chlorophenyl)sulfonylamino}benzamide involves the inhibition of leukotriene biosynthesis. The compound binds to 5-lipoxygenase-activating protein (FLAP), which is crucial for the translocation of arachidonic acid to 5-lipoxygenase, the enzyme responsible for leukotriene biosynthesis. By inhibiting this pathway, the compound reduces the production of leukotrienes, which are inflammatory mediators involved in various physiological and pathological processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-{(4-Chlorophenyl)sulfonylamino}benzamide include:
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: This compound has been studied for its antimicrobial and antibiofilm properties.
4-{[(4-Chlorophenyl)sulfonyl]benzoyl}-L-valine: Known for its potential antimicrobial activity.
Uniqueness
4-{(4-Chlorophenyl)sulfonylamino}benzamide is unique due to its specific mechanism of action involving the inhibition of leukotriene biosynthesis. This makes it a promising candidate for therapeutic applications in cancer, inflammation, and cardiovascular diseases, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-17(12-6-2-10(3-7-12)14(16)18)21(19,20)13-8-4-11(15)5-9-13/h2-9H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFROLCBPXVWRDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
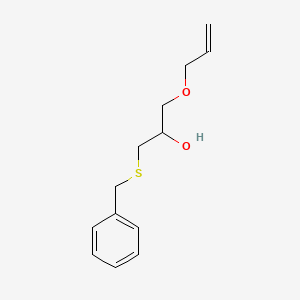
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzenesulfonamide](/img/structure/B5242845.png)
![N-[5-(2,3-Dihydro-1H-indole-1-sulfonyl)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B5242847.png)
![4-chloro-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5242855.png)
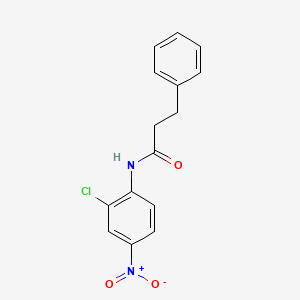
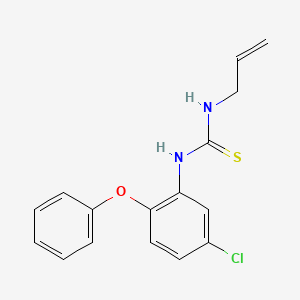
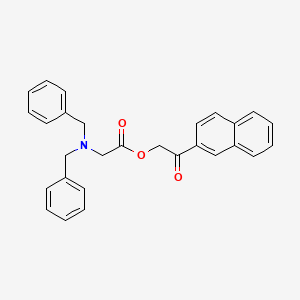
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-pyridinylacetyl)-3-piperidinol](/img/structure/B5242887.png)
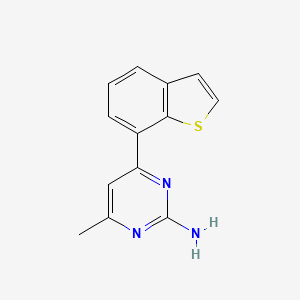
![N-methyl-1-(4-methylphenyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine](/img/structure/B5242898.png)
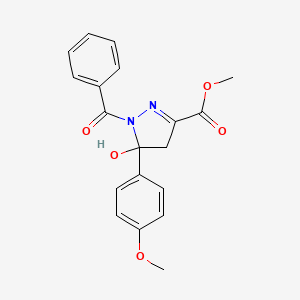
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-thiophenesulfonamide](/img/structure/B5242919.png)
![ethyl [3-(4-methoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B5242930.png)
